(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
Brand Name: Vulcanchem
CAS No.: 19593-08-9
VCID: VC0025219
InChI: InChI=1S/C15H26O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h10-13H,5-9H2,1-4H3/t11-,12+,13+,15+/m0/s1
SMILES: CC1CCCC2C1(CC(C(=O)C2)C(C)C)C
Molecular Formula: C15H26O
Molecular Weight: 222.372

(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

CAS No.: 19593-08-9

Cat. No.: VC0025219

Molecular Formula: C15H26O

Molecular Weight: 222.372

* For research use only. Not for human or veterinary use.

(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one - 19593-08-9

Specification

CAS No. 19593-08-9
Molecular Formula C15H26O
Molecular Weight 222.372
IUPAC Name (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
Standard InChI InChI=1S/C15H26O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h10-13H,5-9H2,1-4H3/t11-,12+,13+,15+/m0/s1
Standard InChI Key PWZSAANNPRLIRC-KYEXWDHISA-N
SMILES CC1CCCC2C1(CC(C(=O)C2)C(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator